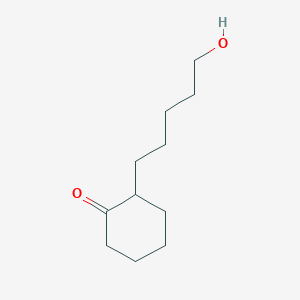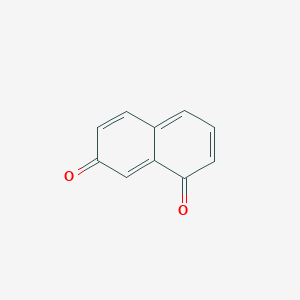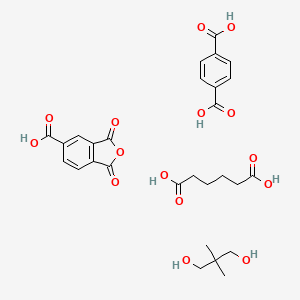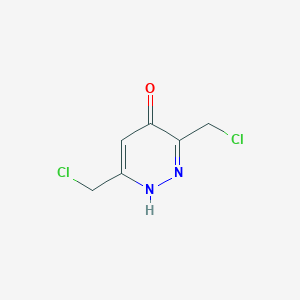
3,6-Bis(chloromethyl)pyridazin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(chloromethyl)pyridazin-4-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(chloromethyl)pyridazin-4-ol typically involves the chloromethylation of pyridazin-4-ol. One common method includes the reaction of pyridazin-4-ol with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the pyridazine ring to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions. These methods require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(chloromethyl)pyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Substitution: The chloromethyl groups can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Methyl-substituted pyridazines.
Substitution: Amino or thiol-substituted pyridazines.
Applications De Recherche Scientifique
3,6-Bis(chloromethyl)pyridazin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,6-Bis(chloromethyl)pyridazin-4-ol involves its interaction with molecular targets through its functional groups. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect biological activity. The pyridazine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A simpler analog without chloromethyl groups.
Pyridazinone: Contains a carbonyl group at the 4-position instead of hydroxyl.
Chloromethylpyridazine: Contains only one chloromethyl group.
Uniqueness
3,6-Bis(chloromethyl)pyridazin-4-ol is unique due to the presence of two chloromethyl groups, which provide multiple sites for chemical modification
Propriétés
Numéro CAS |
40838-54-8 |
|---|---|
Formule moléculaire |
C6H6Cl2N2O |
Poids moléculaire |
193.03 g/mol |
Nom IUPAC |
3,6-bis(chloromethyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C6H6Cl2N2O/c7-2-4-1-6(11)5(3-8)10-9-4/h1H,2-3H2,(H,9,11) |
Clé InChI |
NVNXFZMFWXCBQL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C(C1=O)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


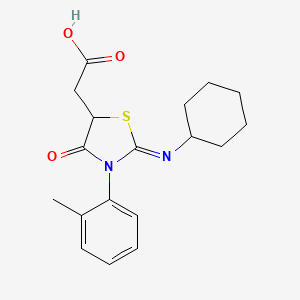
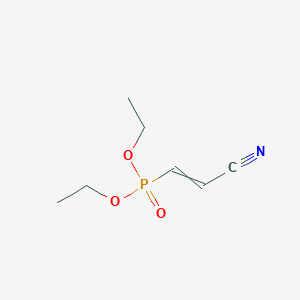
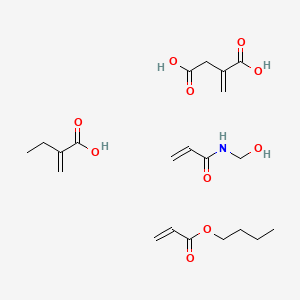
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
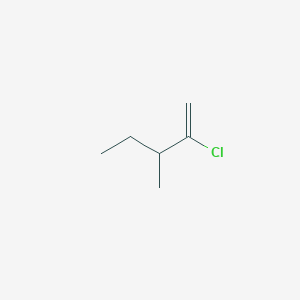
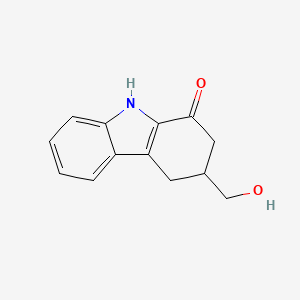
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
